2-methyl-4H-chromene-3-carboxylic acid
Overview
Description
2-methyl-4H-chromene-3-carboxylic acid is a chemical compound with the molecular weight of 190.2 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of 2-methyl-4H-chromene-3-carboxylic acid derivatives is in the realm of organic synthesis, where they serve as precursors or intermediates in the construction of complex molecules. For example, the synthesis of 2H-chromene-3-carboxylic acids via solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade showcases a novel method for efficiently generating these compounds, which can further undergo derivatization (Zhi Zhou et al., 2018). This methodology underscores the versatility of 2H-chromenes in synthetic chemistry, offering pathways to a variety of functionalized molecules.
Antioxidant and Antibacterial Agents
This compound derivatives have also found applications in the development of antioxidant and antibacterial agents. A study involving the synthesis of indolyl-4H-chromene-3-carboxamides presented these compounds as promising candidates for antioxidant and antibacterial applications, highlighting the biological relevance of 2H-chromenes (Chitreddy V. Subbareddy & S. Sumathi, 2017). This research illustrates the potential of 2H-chromenes in addressing oxidative stress and bacterial infections, further expanding their utility in medicinal chemistry.
Material Science and Photodimerization
In the field of materials science, this compound derivatives have been utilized in the synthesis of photoactive polymers. The esterification of cellulose with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, followed by modification with a cationic carboxylic acid, resulted in water-soluble polyelectrolytes with photochemically active chromene moieties (Holger Wondraczek et al., 2012). These materials demonstrate light-triggered photodimerization, offering innovative approaches to smart material design with potential applications in sensors, actuators, and drug delivery systems.
Non-linear Optical (NLO) Properties
Furthermore, chromene derivatives have been explored for their non-linear optical (NLO) properties, contributing to advancements in photonics and optoelectronics. A study on the synthesis, structural, and conformational analysis of chromene derivatives revealed insights into their electronic and structural aspects, highlighting the NLO properties of these compounds (Nadia Arif et al., 2022). Such research underscores the potential of 2H-chromenes in developing new materials for optical applications, including laser technology and optical communication.
Safety and Hazards
Future Directions
2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The presented scaffold work compiled in this article will be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .
Mechanism of Action
Target of Action
2-Methyl-4H-chromene-3-carboxylic acid, also known as coumarinic acid, is a natural product isolated from plants belonging to the Apiaceae and Asteraceae families. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which have versatile biological profiles .
Mode of Action
The structure-activity relationship (SAR) among the series can be analyzed orderly with the parent 2H/4H-ch derivative .
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
. These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
, suggesting that the compound’s synthesis can be influenced by environmental conditions.
Properties
IUPAC Name |
2-methyl-4H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPPUMVONVANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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